2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with pyridin-4-ylmethyl and quinolin-3-yl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Substitution with Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzamide core.
Introduction of Quinolin-3-yl Group: The quinolin-3-yl group can be added through a coupling reaction, such as a Suzuki or Heck coupling, using a quinoline derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((Pyridin-3-ylmethyl)amino)-N-(quinolin-3-yl)benzamide
- 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-2-yl)benzamide
- 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-4-yl)benzamide
Uniqueness
2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
267891-20-3 |
---|---|
Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethylamino)-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C22H18N4O/c27-22(26-18-13-17-5-1-3-7-20(17)25-15-18)19-6-2-4-8-21(19)24-14-16-9-11-23-12-10-16/h1-13,15,24H,14H2,(H,26,27) |
InChI Key |
QPJBZGJXBJLNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.